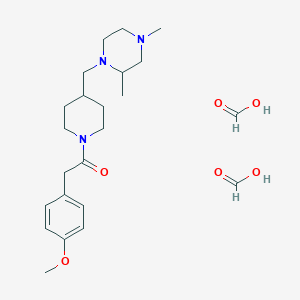

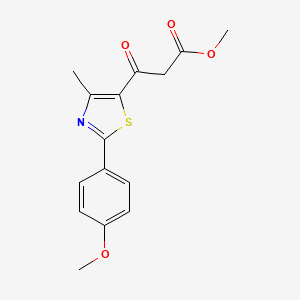

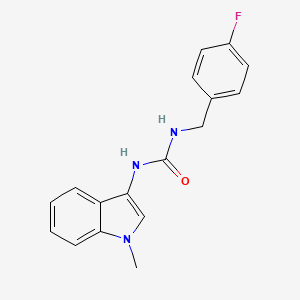

1-(6-(邻甲苯基)吡啶并氮杂卓-3-基)哌啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学性质

1-(6-(邻甲苯基)吡啶并氮杂卓-3-基)哌啶-3-甲酸由于其复杂的结构,参与各种化学合成过程。例如,它可用于通过 N-苄基氨基酸的亲电胺化制备对映纯的 N(α)、N(β)-正交二保护的 α-肼基酸,展示了其在合成具有潜在药物应用的化合物方面的多功能性 (Hannachi 等人,2004)。

超分子化学

在超分子化学领域,该化合物及其衍生物在形成复杂的分子结构中可以发挥重要作用。例如,羧酸-吡啶超分子合成子在晶体结构中的反复出现表明其在晶体工程策略中的潜力,有助于设计具有所需性质的新材料 (Vishweshwar 等人,2002)。

抗菌活性

已研究了衍生自 1-(6-(邻甲苯基)吡啶并氮杂卓-3-基)哌啶-3-甲酸的化合物的抗菌特性。由相关化合物合成的新的吡啶衍生物对细菌和真菌表现出可变的和适度的活性,突出了该化合物在开发新的抗菌剂方面的潜力 (Patel 等人,2011)。

分子对接和筛选

该化合物及其衍生物已进行分子对接筛选以评估它们与靶蛋白的结合能,这对于药物发现至关重要。此类研究有助于理解化合物与生物靶标之间的相互作用,为开发具有高特异性和功效的治疗剂铺平道路 (Flefel 等人,2018)。

作用机制

Target of Action

The primary target of 1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The compound’s action on the GABA uptake system affects the GABAergic pathway . By increasing the concentration of GABA in the synaptic cleft, it enhances the activation of GABA receptors, leading to increased inhibitory post-synaptic potentials. This can result in reduced neuronal excitability and potentially contribute to the compound’s pharmacological effects .

Result of Action

The inhibition of GABA uptake by 1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid can lead to a decrease in neuronal excitability . This could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by excessive neuronal activity.

属性

IUPAC Name |

1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-5-2-3-7-14(12)15-8-9-16(19-18-15)20-10-4-6-13(11-20)17(21)22/h2-3,5,7-9,13H,4,6,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMFYUASLISYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide](/img/structure/B2892191.png)